molecular formula C19H23NO B6359121 9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal CAS No. 75859-94-8

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal

Cat. No. B6359121
CAS RN: 75859-94-8
M. Wt: 281.4 g/mol
InChI Key: LYVPDAVLABNTOF-KROFXTHXSA-N
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Description

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal (4-DMPT) is an alkylamino aromatic aldehyde with a wide range of applications in scientific research. It has been used in various fields, including organic synthesis, biochemistry, and pharmacology. 4-DMPT has been found to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied.

Scientific Research Applications

Excited State Relaxation Studies

One application of related compounds is in understanding excited state relaxation processes. A study on 9-(4-N,N-dimethylaminophenyl)phenanthrene (9DPhen) focuses on solvent-induced rapid relaxation of the delocalized excited state. Using femtosecond transient absorption experiments, it compares the kinetic behavior of 9DPhen with a sterically hindered compound to model conformational relaxation processes (Onkelinx et al., 1997).

Spectral and Photophysical Properties

Another research area is the exploration of spectral and photophysical properties. A detailed investigation was conducted on bichromophoric compounds, including 2-dimethylamino-9-phenyl(4′-dimethylamino)-9-fluorenol. This study focused on absorption and emission characteristics in various solvents and temperatures, offering insights into outer-sphere and intramolecular reorganization energies (Redzimski & Heldt, 2005).

Nonlinear Optics and Optical Limiting Properties

Research on the nonlinear optical properties and optical limiting properties of metallophthalocyanines used derivatives of dimethylamino phenyl. These compounds were evaluated for their refractive nonlinear index and nonlinear absorptive coefficient, providing valuable data for applications in optical limiting (Bıyıklıoğlu et al., 2019).

Donor-Acceptor Molecules in Nonlinear Optics

In the field of nonlinear optics, donor-acceptor molecules with a 4-(dimethylamino)phenyl donor and a specific acceptor moiety have been studied. These chromophores exhibit powerful third-order optical nonlinearities, which are significant for potential applications in photonics and optoelectronics (Michinobu et al., 2005).

Antitumor and Genotoxicity Studies

In the context of antitumor research, compounds with dimethylamino phenyl units have been evaluated for their cytotoxicity and genotoxicity. Studies on copper(I) complexes with diimine ligands demonstrated nanomolar cytotoxicity toward cancer cells, highlighting the potential use of these compounds in cancer therapy (Gandin et al., 2013).

Synthesis and Structure of Organochalcogen Compounds

Research on organochalcogen compounds has involved the synthesis of derivatives incorporating the dimethylamino phenyl group. These studies contribute to understanding the reactivity and structural aspects of organochalcogen chemistry (Panda et al., 1999).

properties

IUPAC Name

(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-16(6-5-7-17(2)14-15-21)8-9-18-10-12-19(13-11-18)20(3)4/h5-15H,1-4H3/b7-5+,9-8+,16-6+,17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVPDAVLABNTOF-KROFXTHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C=CC=C(C)C=CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=O)/C=C/C=C(\C)/C=C/C1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenal

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